4-Propoxyaniline
Description
Significance of Aniline (B41778) Scaffolds in Synthetic Chemistry
The aniline scaffold, characterized by an amino group attached to a benzene (B151609) ring, is a privileged structure in organic synthesis. researchgate.net Its presence is pivotal in the manufacturing of dyes, polymers, and pharmaceuticals. researchgate.net The amino group can be readily modified, and the aromatic ring can undergo various substitution reactions, allowing for the construction of complex molecular architectures. acs.orgbeilstein-journals.org The ability of the aniline scaffold to participate in cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, further underscores its importance in modern synthetic methodologies. organic-chemistry.org These reactions are instrumental in forging carbon-nitrogen and carbon-carbon bonds, which are crucial for creating diverse and functionalized molecules. organic-chemistry.org
Overview of Substituted Anilines in Advanced Chemical Synthesis
The strategic placement of substituents on the aniline ring dramatically influences the molecule's physical, chemical, and biological properties. eurekalert.org Electron-donating or electron-withdrawing groups can alter the nucleophilicity of the amino group and the reactivity of the aromatic ring, enabling chemists to fine-tune the molecule for specific applications. organic-chemistry.org For instance, substituted anilines are key intermediates in the synthesis of agrochemicals, liquid crystals, and organic light-emitting diodes. eurekalert.orgmdpi.com Recent advancements have focused on developing novel and efficient methods, such as domino reactions and multi-component reactions, to synthesize polysubstituted anilines with high selectivity, which were previously challenging to prepare. eurekalert.orgrsc.orgresearchgate.netrsc.org
Specific Context of Alkoxy-Substituted Anilines
Alkoxy-substituted anilines represent a significant subclass of aniline derivatives, where an alkoxy group (-OR) is attached to the aromatic ring. The presence of the alkoxy group, an electron-donating substituent, enhances the electron density of the benzene ring, influencing its reactivity in electrophilic substitution reactions. These compounds are valuable precursors in the synthesis of various biologically active molecules, including those with analgesic and antimitotic properties. nuph.edu.uaresearchgate.net The transformation of alkoxy-substituted anilines can also be achieved through enzymatic methods, for example, using laccase from Trametes versicolor to induce polymerization. nih.govnih.gov Furthermore, they are utilized in the synthesis of complex heterocyclic systems like quinobenzothiazine derivatives and have been studied as ligands in the formation of metal complexes. nih.govorientjchem.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOIGSLSPPLRKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063486 | |
| Record name | Benzenamine, 4-propoxy- | |
| Source | EPA DSSTox | |
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Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4469-80-1 | |
| Record name | 4-Propoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4469-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenamine, 4-propoxy- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-propoxy- | |
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| Record name | Benzenamine, 4-propoxy- | |
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| Record name | 4-propoxyaniline | |
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Synthesis and Derivatization Methodologies of 4 Propoxyaniline
Established Synthetic Routes for 4-Propoxyaniline
The preparation of this compound is typically achieved through well-established, multi-step synthetic sequences. These methods often begin with readily available nitroaromatic compounds and involve standard organic transformations.
Preparation of Alkoxy Aniline (B41778) Derivatives (e.g., from Nitrobenzene Precursors)
A common and reliable method for synthesizing this compound involves a two-step process starting from a substituted nitrobenzene. The initial step is the formation of the propyl ether linkage, followed by the reduction of the nitro group to the corresponding aniline.
The first step, an etherification reaction, is often accomplished via the Williamson ether synthesis. mdpi.comorganic-chemistry.org This reaction involves the deprotonation of a phenol (B47542), such as 4-nitrophenol, with a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, like 1-bromopropane (B46711) or propyl iodide, in a nucleophilic substitution reaction (SN2) to form the ether. mdpi.comorganic-chemistry.orgchemrevise.org The resulting intermediate is 4-propoxy-nitrobenzene.
The second step is the reduction of the nitro group of 4-propoxy-nitrobenzene to an amine group, yielding the final product, this compound. bu.edu.eg This transformation can be achieved using various reducing agents. A common method is catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). chemrevise.org Other reducing systems, like tin chloride (SnCl₂) in the presence of a strong acid, or sodium borohydride (B1222165) with a catalyst, are also effective. bu.edu.eg
Table 1: Two-Step Synthesis of this compound from a Nitrobenzene Precursor
| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|---|
| 1 | Williamson Ether Synthesis | 4-Nitrophenol, 1-Bromopropane | Base (e.g., K₂CO₃, NaH) | 4-Propoxy-nitrobenzene | To form the ether linkage. mdpi.comchemrevise.org |
| 2 | Nitro Group Reduction | 4-Propoxy-nitrobenzene | H₂, Pd/C or SnCl₂/HCl | This compound | To convert the nitro group to an amine. chemrevise.orgbu.edu.eg |
Reaction of Aniline Derivatives with Bis-Chlorides
Aniline derivatives, including this compound, can serve as monomers in condensation polymerization reactions with bis-chlorides, particularly diacyl dichlorides, to form polyamides. chemrevise.orglibretexts.org In this type of reaction, the nucleophilic amine groups of the diamine monomer attack the electrophilic carbonyl carbons of the diacyl dichloride. libretexts.org Each reaction forms an amide bond and eliminates a molecule of hydrogen chloride (HCl). chemrevise.orglibretexts.org
When a diamine like this compound (or a related diamine) reacts with a diacyl dichloride (e.g., adipoyl chloride or terephthaloyl chloride), the process repeats, leading to the formation of a long-chain polymer. libretexts.orgchemguide.co.uk The resulting polyamides, such as nylons or aramids, have properties determined by the specific monomers used. chemguide.co.uk For instance, the reaction of 1,6-diaminohexane with hexanedioyl dichloride is a classic laboratory demonstration known as the "nylon rope trick". chemguide.co.uk While specific industrial applications for polyamides derived from this compound are not widely documented, its structure is amenable to this type of polymerization.
Utilization as a Reactant in Specific Chemical Transformations
This compound is a valuable reactant and intermediate in the synthesis of more complex, often biologically active, molecules. Its utility is demonstrated in its application as a starting material for the preparation of aggrecanase inhibitors. organic-chemistry.orgnih.gov Aggrecanases are enzymes targeted in the research of treatments for conditions like osteoarthritis.
Furthermore, this compound has been used in the synthesis of tetracyclic quinobenzothiazine derivatives. nih.gov In this synthesis, this compound undergoes a nucleophilic attack on a bis-chloride, leading to the formation of an intermediate that subsequently cyclizes to form the complex heterocyclic system. nih.gov It also serves as a precursor in the synthesis of 4-i-propoxyphenylhydrazine, which is then used to create bis-oxoverdazyl diradicals for studying electronic and magnetic interactions. acs.org These examples highlight how the this compound scaffold is incorporated into larger, functional molecules.
Synthesis of Intermediates for Substituted this compound Derivatives
The core structure of this compound serves as a foundation for building more elaborate derivatives. The amine and the aromatic ring can be further functionalized. For example, in the synthesis of certain arylimidamide-azole hybrids with potential antileishmanial activity, a multi-step sequence begins with a nitrophenol that is first alkylated and then subjected to nucleophilic aromatic substitution to produce a substituted nitrophenol intermediate. This intermediate is then carried through several steps, including nitro reduction to an aniline, which is analogous to a substituted this compound derivative.
In another instance, 4-ethoxy- and this compound were prepared from 4-hydroxyacetanilide by first alkylating the phenol group and then hydrolyzing the acetanilide (B955) to reveal the aniline. sciforum.net This demonstrates how the propoxy and amino groups can be introduced at different stages of a synthetic sequence to create specifically substituted aniline intermediates tailored for subsequent reactions.
Advanced Synthetic Approaches to this compound Derivatives
Beyond the fundamental syntheses, advanced methodologies leverage this compound and its analogues as key components in constructing complex heterocyclic systems. These methods often rely on the nucleophilic character of the aniline nitrogen.
Nucleophilic Addition Reactions in Pyrimidine (B1678525) Synthesis
The synthesis of substituted pyrimidines is a significant area of organic chemistry, as the pyrimidine core is central to many biologically active compounds. Aniline derivatives are crucial reagents in many pyrimidine syntheses, acting as nitrogen nucleophiles. mdpi.comresearchgate.net A general strategy involves the condensation of an aniline with a 1,3-dielectrophile or a precursor that generates one in situ.
One common method is the reaction of a substituted aniline with a 2,4-dichloropyrimidine. The aniline's amino group performs a nucleophilic aromatic substitution (SNAr) on the dichloropyrimidine, displacing one of the chloride ions. mdpi.com This reaction is often catalyzed by a palladium complex. researchgate.net The resulting 2-(anilino)pyrimidine can be further modified. For example, novel 2-(substituted anilino)pyrimidine derivatives have been synthesized by aminating 4-(m-substituted phenyl)-2-chloro-pyrimidines with various arylamines. researchgate.net Although this specific study did not use this compound, it exemplifies a general and powerful method where this compound could be employed as the nucleophile to generate 2-(4-propoxyanilino)pyrimidine derivatives. The nucleophilic addition of anilines is a key step in building libraries of potential kinase inhibitors based on the pyrimidine scaffold. mdpi.com
Amination Reactions with Quinazoline (B50416) Cores
The chemical compound this compound is a versatile reagent in the synthesis of complex heterocyclic structures, particularly those based on the quinazoline core. These structures are of significant interest in medicinal chemistry. One notable application involves the amination of chloro-substituted quinazolines.
In a specific synthetic approach, (E)-4-chloro-2-styrylquinazoline is reacted with this compound to yield the corresponding aminated product. acs.org This reaction is typically carried out in a suitable solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF), often in the presence of a base like triethylamine (B128534) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). acs.org The mixture is heated under reflux for an extended period, for instance, 20 hours, to ensure the completion of the reaction. acs.org This nucleophilic substitution reaction, where the amino group of this compound displaces the chlorine atom on the quinazoline ring, is a key step in creating a library of quinazoline derivatives for further biological evaluation. acs.orgnih.gov
The resulting compound, N-(4-propoxyphenyl)-2-styrylquinazolin-4-amine, was obtained with a yield of 63.8%. acs.org The synthesis of a series of such derivatives allows for the exploration of structure-activity relationships, which are crucial for the development of new therapeutic agents. acs.orgnih.gov
Synthesis of Photoreactive Propoxyaniline Derivatives
The synthesis of photoreactive derivatives of propoxyaniline has been explored to create tools for photoaffinity labeling, a technique used to study ligand-receptor interactions. thieme-connect.comthieme-connect.com These derivatives are designed to form covalent bonds with their biological targets upon photoactivation.
One strategy involves the introduction of a photoreactive group, such as an azide (B81097) or a diazirine, at the 5-position of a 2-propoxyaniline (B1271045) scaffold. thieme-connect.comthieme-connect.com For example, the synthesis of 5-azido-2-propoxyaniline begins with the electrophilic nitration of 4-propoxy bromobenzene. thieme-connect.com The resulting nitro compound is then converted to the corresponding aniline, and subsequently, the bromine is replaced with an azide group. thieme-connect.com
Another approach focuses on creating trifluoromethyldiazirinyl-containing propoxyaniline derivatives. rsc.org This synthesis starts with 4-propoxybenzaldehyde (B1265824), which is treated with trifluoromethyltrimethylsilane (CF3-TMS) to construct a 2,2,2-trifluoro-1-(4-propoxyphenyl)ethan-1-one intermediate. rsc.org This intermediate then undergoes a series of reactions to form the diazirine ring.
The general synthetic pathway for a photoreactive 2-propoxyaniline derivative containing a trifluoromethyldiazirine group is as follows:
Reaction of 4-propoxybenzaldehyde with CF3-TMS.
Conversion of the resulting product to an oxime.
Tosylation of the oxime.
Ammonolysis to form a diaziridine.
Oxidation of the diaziridine to the final diazirine product. thieme-connect.com
Preparation of Azobenzene-Terminated Compounds Incorporating this compound
This compound serves as a key starting material in the synthesis of azobenzene-terminated compounds. These molecules, which feature a photoswitchable azobenzene (B91143) unit, are of interest for applications in materials science and nanotechnology. mdpi.com
The synthesis of 4-propoxy-4′-hydroxyazobenzene, a precursor for more complex azobenzene derivatives, is achieved through a diazo coupling reaction. mdpi.com The process begins with the diazotization of this compound. This is accomplished by dissolving this compound in a mixture of concentrated hydrochloric acid and water, and then cooling the solution in an ice bath. mdpi.com A solution of sodium nitrite (B80452) is then added dropwise to form the diazonium salt. mdpi.com
Separately, a coupling solution is prepared by dissolving phenol in an aqueous solution of sodium carbonate and sodium bicarbonate. mdpi.com The previously prepared diazonium salt solution is then added dropwise to this coupling solution, maintaining a pH between 8 and 9 with the addition of a sodium hydroxide (B78521) solution. mdpi.com The reaction mixture is stirred for several hours at low temperature, resulting in the formation of a red-orange precipitate of 4-propoxy-4′-hydroxyazobenzene. mdpi.com This product can be further purified by recrystallization from ethanol. mdpi.com
This synthetic method can be adapted to produce a variety of substituted azobenzene compounds by using different aniline and phenol derivatives. mdpi.com
Purification and Characterization Techniques in Synthetic Studies
Chromatographic Purification Strategies
Following the synthesis of this compound derivatives, purification is a critical step to isolate the desired product from unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely employed technique for this purpose.
In the synthesis of photoreactive 2-propoxyaniline derivatives, silica (B1680970) gel column chromatography is utilized with various solvent systems. thieme-connect.comthieme-connect.com For instance, a mixture of dichloromethane (B109758) and n-hexane (1:3) has been used to purify a trifluoromethyldiazirinyl derivative. thieme-connect.com In another case, a gradient of chloroform (B151607) in n-hexane followed by ethyl acetate (B1210297) in n-hexane was used to isolate 5-azido-2-propoxyaniline. thieme-connect.comthieme-connect.com For other derivatives, a simple mixture of ethyl acetate and n-hexane (1:4) has proven effective. thieme-connect.com
For quinobenzothiazine derivatives synthesized from this compound, purification was achieved using reversed-phase chromatography with a C18 column and a mobile phase of acetonitrile (B52724) and water. upc.edu The choice of the chromatographic method and the solvent system is tailored to the polarity and other physicochemical properties of the target compound.
Spectroscopic Confirmation of Synthesized Derivatives
The structural elucidation of newly synthesized derivatives of this compound relies heavily on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, confirming the successful formation of the desired product.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound derivatives. ¹H NMR and ¹³C NMR are fundamental techniques, while two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide more detailed structural information. nih.govcolumbia.edu
¹H NMR Spectroscopy provides information about the chemical environment of protons in a molecule. nih.gov For a typical this compound derivative, the ¹H NMR spectrum will show characteristic signals for the propyl group: a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the oxygen atom (OCH₂). mdpi.comnih.gov The aromatic protons will appear as a set of multiplets or doublets in the downfield region of the spectrum. mdpi.com
¹³C NMR Spectroscopy is used to determine the types of carbon atoms in a molecule. libretexts.org The spectrum of a this compound derivative will show distinct signals for the carbons of the propyl group and the aromatic ring. nih.gov The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. researchgate.net
The following table summarizes representative ¹H NMR data for this compound and some of its derivatives:
| Compound | Solvent | Chemical Shifts (δ) in ppm |
| This compound | DMSO | 0.91–0.98 (t, 3H), 1.60–1.69 (m, 2H), 3.73–3.78 (t, 2H) nih.gov |
| 4-Propoxy-4′-hydroxyazobenzene | CDCl₃ | 1.00–1.10 (t, 3H), 1.77–1.91 (m, 2H), 3.96–4.04 (t, 2H), 6.88–7.01 (m, 4H), 7.76–7.89 (m, 4H) mdpi.com |
| 5-Azido-2-propoxyaniline | CDCl₃ | 1.04 (t, 3H), 1.77-1.87 (m, 2H), 3.90 (br s, 2H), 3.93 (t, 2H), 6.34-6.39 (m, 2H), 6.72 (d, 1H) thieme-connect.com |
| 2-Propoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]aniline | CDCl₃ | 1.03 (t, 3H), 1.78–1.86 (m, 2H), 3.90 (br s, 2H), 3.94 (t, 2H), 6.46 (d, 1H), 6.55 (s, 1H), 6.72 (d, 1H) thieme-connect.com |
The following table provides an example of ¹³C NMR data for a this compound derivative:
| Compound | Solvent | Chemical Shifts (δ) in ppm |
| 5-Nitro-2-propoxyaniline (B1220663) | - | Aromatic carbons: 110–150, Nitro-substituted carbon: 148, Propoxy carbons: 22 (-CH₃), 69 (-OCH₂) |
Purification and Characterization Techniques in Synthetic Studies
Spectroscopic Confirmation of Synthesized Derivatives
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This precision allows for the calculation of an exact mass, which can be used to deduce the molecular formula of the analyte, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.commsu.edu
For this compound, with the molecular formula C₉H₁₃NO, the calculated monoisotopic mass is 151.099714 Da. HRMS analysis can confirm this elemental composition with sub-ppm mass accuracy. iitb.ac.in While specific HRMS reports detailing the fragmentation of this compound are not widely published, the technique has been successfully employed to confirm the structures of complex derivatives that incorporate the this compound moiety. nih.govnih.gov For example, in the characterization of a quinoline (B57606) derivative, HRMS found an experimental mass of [M+H]⁺ at 341.14182, which was consistent with the calculated mass of 341.14152 for the target structure containing a this compound group. nih.gov Standard electron ionization mass spectrometry data for this compound shows a characteristic fragmentation pattern, with the most abundant peak (base peak) observed at an m/z of 109. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₃NO | scbt.com |
| Molecular Weight (g/mol) | 151.21 | scbt.com |
| Calculated Monoisotopic Mass (Da) | 151.099714 | - |
| Major Peak (m/z) in EI-MS | 109 | nih.gov |
UV-Vis Spectrophotometry for Structural Elucidation
UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. sci-hub.se This absorption is caused by the excitation of electrons from lower to higher energy orbitals. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the chromophores it contains. sci-hub.se
In this compound, the substituted benzene (B151609) ring acts as a chromophore. The presence of the electron-donating amine (-NH₂) and propoxy (-OCH₂CH₂CH₃) groups attached to the aromatic ring influences the energy levels of the π-electrons, affecting the wavelength of maximum absorbance (λmax). While specific UV-Vis spectra for this compound are not detailed in the provided search results, the technique is frequently used to study related compounds. For instance, UV-Vis spectroscopy has been used to monitor the photoisomerization of azobenzene-terminated polymers synthesized using this compound. semanticscholar.org It is also noted that the distinct structure and absorption characteristics of nitroaniline derivatives, such as 5-nitro-2-propoxyaniline, make them suitable for analysis by UV-Vis spectrophotometry. solubilityofthings.com The analysis of Schiff bases derived from this compound has also been conducted using UV-Vis spectroscopy. semanticscholar.org
| Application | Compound Type | Reference |
|---|---|---|
| Monitoring Photoisomerization | Azobenzene-terminated polymers | semanticscholar.org |
| Structural Characterization | Schiff bases | semanticscholar.org |
| General Analysis | Nitroaniline derivatives | solubilityofthings.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Each type of chemical bond vibrates at a characteristic frequency, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs.
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The amine group (-NH₂) typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propoxy group appears just below 3000 cm⁻¹. The C-O-C ether linkage exhibits a strong stretching band, usually in the 1260-1000 cm⁻¹ region. Bending vibrations for the N-H and C-H bonds also appear at lower wavenumbers. Publicly available spectra for this compound have been recorded using both Attenuated Total Reflectance (ATR) and transmission (between salts) techniques. nih.gov
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Amine (N-H) | Bend | 1590 - 1650 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Alkyl (C-H) | Stretch | 2850 - 2960 |
| Aromatic (C=C) | Stretch | 1400 - 1600 |
| Ether (Aryl-O) | Asymmetric Stretch | 1200 - 1275 |
| Ether (Alkyl-O) | Symmetric Stretch | 1000 - 1075 |
Reaction Mechanisms and Pathways Involving 4 Propoxyaniline
Mechanistic Investigations of Derivatization Reactions
The derivatization of 4-Propoxyaniline and its isomers is achieved through several key reaction types, each with a distinct and well-studied mechanism. These reactions are fundamental in modifying the core structure to yield a variety of functionalized molecules.
A method has been developed for the synthesis of tetracyclic quinobenzothiazinium derivatives that utilizes alkoxy aniline (B41778) derivatives, such as this compound, as key substrates. nih.gov The process involves the reaction of an appropriate aniline derivative with 5,12-(dimethyl)thioquinantrenediinium bis-chloride. nih.gov This reaction initially forms intermediate 4-aminoquinoline (B48711) betaine (B1666868) systems, which possess a negatively charged sulfur atom at the 3-quinoline position. nih.gov In the subsequent step, these intermediates undergo cyclization in the presence of hydrogen chloride and an oxidant, typically atmospheric oxygen. nih.gov
The cyclization mechanism is characterized as an oxidative nucleophilic substitution of a hydrogen atom by the thialate sulfur atom. nih.gov In the case of reactions involving this compound (a 4-alkoxy aniline derivative), the cyclization proceeds selectively to form the corresponding quinobenzothiazinium compounds. nih.gov
The formation of the quinobenzothiazinium system from this compound and its related isomers is a prime example of an oxidative nucleophilic substitution of hydrogen (ONSH). nih.gov Generally, nucleophilic aromatic substitution (SNAr) reactions are crucial for synthesizing derivatives of electron-deficient arenes, such as nitroarenes. juniperpublishers.com The classical SNAr mechanism involves the addition of a nucleophile to a carbon atom bearing a leaving group (like a halogen), followed by the elimination of that group. juniperpublishers.com
However, in many systems, the nucleophile can also add to a carbon atom bearing a hydrogen, forming an intermediate σH adduct. juniperpublishers.com This addition is often faster than addition to a halogen-bearing carbon. juniperpublishers.com Since a hydride ion is not a viable leaving group, these σH adducts typically require an external oxidant to be converted into the final substitution product. juniperpublishers.com In the synthesis of quinobenzothiazinium derivatives, atmospheric oxygen serves as the oxidant, facilitating the final cyclization step where the sulfur nucleophile displaces a hydrogen atom on the aniline ring. nih.gov This ONSH pathway is a versatile tool in synthetic chemistry, enabling the formation of complex heterocyclic systems. juniperpublishers.com
The nitration of propoxyaniline derivatives is a classic example of an electrophilic aromatic substitution reaction. This process is used to introduce a nitro (NO₂) group onto the aromatic ring, significantly altering the compound's electronic properties and reactivity. chemcess.com The reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
The mechanism proceeds via the following steps:
Generation of the Electrophile : Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. pressbooks.pub
Electrophilic Attack : The electron-rich aromatic ring of the propoxyaniline derivative attacks the nitronium ion. The electron-donating nature of the propoxy group and the amino group directs the incoming nitro group, typically to the ortho or para positions relative to these groups. In the case of 2-propoxyaniline (B1271045), nitration occurs regioselectively at the 5-position, which is para to the propoxy group and meta to the amino group.
Rearomatization : A base (like water or the bisulfate ion) removes a proton from the carbon atom where the nitro group has attached, restoring the aromaticity of the ring and yielding the final nitro-substituted propoxyaniline derivative. chemcess.com
Careful control of reaction conditions, particularly temperature, is crucial to prevent side reactions like oxidation.
Table 1: Key Parameters for the Nitration of 2-Propoxyaniline
| Parameter | Details | Purpose | Source |
|---|---|---|---|
| Reagents | 2-Propoxyaniline, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | HNO₃ is the source of the nitro group; H₂SO₄ acts as a catalyst and dehydrating agent. | |
| Electrophile | Nitronium Ion (NO₂⁺) | The reactive species that attacks the aromatic ring. | |
| Temperature | 0°C to 10°C | To ensure regioselectivity and minimize side reactions such as oxidation or ring sulfonation. | |
| Reaction Type | Electrophilic Aromatic Substitution | The fundamental mechanism for introducing the nitro group onto the aromatic ring. |
Williamson Ether Synthesis in Related Compounds
The Williamson ether synthesis is a widely used and robust method for preparing ethers, including those containing a propoxy group. byjus.com This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. brainly.com While not a direct derivatization of this compound itself, it is the fundamental reaction for creating the propoxy group attached to the aniline precursor or related phenolic compounds. brainly.comgimmenotes.co.za
The general mechanism involves two main steps:
Formation of the Nucleophile : A phenol (B47542) or alcohol is deprotonated by a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form a highly nucleophilic alkoxide or phenoxide ion. byjus.combrainly.com For example, 4-aminophenol (B1666318) would be deprotonated to form the 4-aminophenoxide ion.
SN2 Attack : The resulting nucleophile attacks a primary alkyl halide (e.g., propyl bromide) in a single, concerted step. brainly.com The nucleophile attacks the carbon atom bearing the halogen from the backside, leading to the displacement of the halide leaving group and the formation of the ether bond. byjus.com
For this reaction to be efficient, the alkyl halide must be primary or, less ideally, secondary to minimize competing elimination reactions. byjus.combrainly.com
Influence of Reaction Parameters on Pathway Selectivity
The outcome of chemical reactions involving this compound and its derivatives can be highly dependent on the specific conditions employed. Parameters such as temperature can dictate the distribution of products by influencing the relative rates of competing reaction pathways.
Temperature is a critical parameter that can significantly affect the selectivity and outcome of a reaction. acs.org Increasing temperature generally increases the rate of reaction by providing reactant molecules with more kinetic energy, leading to more frequent and energetic collisions. savemyexams.comlibretexts.org However, when multiple reaction pathways are possible, temperature can selectively favor one over another, impacting product distribution.
In the synthesis of quinobenzothiazinium systems using 3-alkoxy aniline derivatives (isomers of this compound), temperature plays a decisive role in regioselectivity. nih.gov The cyclization can potentially occur at two different positions on the arylamino ring. nih.gov
When the reaction is conducted at a lower temperature of 20°C , it proceeds with high selectivity, primarily yielding the compound with the alkoxy substituent at the 10-position of the quinobenzothiazinium system. nih.gov
In contrast, when the reaction is carried out at a higher temperature of 80°C , the selectivity is lost, and a mixture of isomeric products is formed. nih.gov
This demonstrates that by controlling the temperature, it is possible to direct the reaction towards a specific constitutional isomer, highlighting the importance of temperature in controlling reaction pathways.
Table 2: Effect of Temperature on Cyclization Selectivity of 3-Alkoxy Aniline Derivatives
| Reaction Temperature | Product Outcome | Nature of Selectivity | Source |
|---|---|---|---|
| 20°C | Mainly forms the 10-alkoxy quinobenzothiazinium derivative. | Selective | nih.gov |
| 80°C | Forms a mixture of isomeric products. | Non-selective | nih.gov |
Solvent Effects and Reagent Stoichiometry
The efficiency, pathway, and outcome of chemical reactions involving this compound are significantly influenced by the reaction environment and the relative quantities of reactants. Specifically, the choice of solvent and the stoichiometry of the reagents are critical parameters that researchers manipulate to optimize yields, control selectivity, and direct the reaction toward a desired mechanistic pathway.
Solvent Effects
The solvent in which a reaction is conducted can dramatically alter reaction rates and even change the mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. ajgreenchem.comacs.org Key properties of solvents, such as polarity (measured by the dielectric constant, ε), and their ability to participate in hydrogen bonding (classifying them as protic or aprotic), are primary determinants of their influence. sonar.ch
In reactions that proceed through a charged or highly polar transition state, polar solvents generally increase the reaction rate by solvating and stabilizing this transition state, thereby lowering the activation energy. ajgreenchem.comacs.org Conversely, for reactions where the reactants are more polar than the transition state, a less polar solvent may be favored. The relationship between the reaction rate constant (k) and the solvent's dielectric constant (ε) can often be described by established physical chemistry models, which predict a linear relationship between the logarithm of the rate constant and the reciprocal of the dielectric constant. cutm.ac.indalalinstitute.com
Research on the synthesis of Schiff bases, a common reaction pathway for anilines, demonstrates the profound impact of the solvent. In the formation of certain 2-hydroxy substituted Schiff bases, the polarity of the solvent directly influences the position of the tautomeric equilibrium. A study on a Schiff base derived from a substituted aminophthalimide showed a clear trend where the percentage of the keto tautomer increased with solvent polarity. sonar.ch This highlights how solvents can control the distribution of product isomers.
Table 1: Effect of Solvent Polarity on Keto-Enol Tautomerism in a 2-Hydroxy-Schiff Base This table illustrates the principle of solvent effects on a closely related Schiff base system.
| Solvent | Dielectric Constant (ε) at 20°C | Keto Tautomer Percentage (%) |
| Toluene (B28343) | 2.4 | 11 |
| Acetonitrile (B52724) | 37.5 | 18 |
| Methanol | 32.7 | 40 |
| (Data sourced from a study on a 4-substituted phthalimide (B116566) 2-hydroxy-Schiff base, demonstrating the principle of solvent-dependent equilibrium). sonar.ch |
In reactions involving this compound and its derivatives, various solvents are employed depending on the desired transformation.
Ethanol is a common solvent for the synthesis of Schiff bases from this compound, providing a suitable medium for the condensation reaction. ukm.mysemanticscholar.org
Tetrahydrofuran (B95107) (THF) , an ether solvent, has been used in the synthesis of quinazoline (B50416) derivatives where this compound acts as a nucleophile. acs.orggoogle.com
Pyridine has been utilized as the solvent in the synthesis of tetracyclic quinobenzothiazinium derivatives from alkoxy anilines. nih.gov In this case, temperature, another reaction condition intertwined with solvent choice, was also shown to alter the ratio of final products. nih.gov
Reagent Stoichiometry
The stoichiometry of a reaction refers to the quantitative relationship between reactants and products in a balanced chemical equation. libretexts.org Controlling the molar ratio of reactants is fundamental to synthetic chemistry, as it determines the theoretical yield and identifies the limiting reactant—the reagent that is completely consumed and thus limits the amount of product formed. uccs.eduung.edu Adjusting the stoichiometry is a key strategy to maximize the conversion of a valuable starting material or to control the formation of byproducts.
In many synthetic procedures involving this compound or its isomers, one reagent is often used in excess to ensure the complete consumption of another, or to influence the reaction equilibrium.
Key research findings illustrate the importance of precise stoichiometric control:
In the nitration of 2-propoxyaniline , a structural isomer of this compound, a standard 1:1 molar ratio of the aniline to nitric acid is employed. However, sulfuric acid is used in excess to act as both a catalyst and a dehydrating agent, absorbing the water generated during the reaction to drive it to completion.
During the synthesis of certain diphenylamine compounds , this compound can be reacted with a dichloronitrobenzene compound. The molar ratio of this compound to the dichloro-compound is a critical parameter, with effective ratios ranging from 2.0 to 4.0 moles of the aniline for every 1 mole of the dichloro-compound to achieve the desired product. google.com
In the preparation of quinobenzothiazinium derivatives , a 2.5-fold molar excess of the aniline derivative is used relative to the bis-chloride reactant to facilitate the reaction. nih.gov
Table 2: Examples of Reagent Stoichiometry in Reactions of Aniline Derivatives
| Reaction Type | Aniline Derivative | Reagents & Molar Ratio | Purpose of Stoichiometry |
| Nitration | 2-Propoxyaniline | Aniline : Nitric Acid (1:1), Sulfuric Acid (Excess) | Ensure complete nitration; excess H₂SO₄ acts as catalyst and dehydrating agent. |
| Diphenylamine Synthesis | This compound | Aniline : Dichloronitrobenzene (2:1 to 4:1) | Drive the reaction towards the desired di-substituted product. google.com |
| Quinobenzothiazine Synthesis | Alkoxy Anilines | Aniline : Bis-chloride (2.5:1) | Ensure complete consumption of the bis-chloride starting material. nih.gov |
Spectroscopic and Computational Analysis of 4 Propoxyaniline Systems
Advanced Spectroscopic Characterization
Advanced spectroscopic techniques are indispensable in the structural elucidation and electronic analysis of 4-Propoxyaniline and its derivatives. Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, in particular, provide detailed insights into the molecular framework and electronic behavior of these compounds.
Detailed NMR Assignments for Complex Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound derivatives. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be determined. Two-dimensional techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to confirm the structures of complex derivatives. nih.govmdpi.com
For instance, in the ¹H NMR spectrum of this compound, the protons of the propoxy group and the aromatic ring appear at characteristic chemical shifts. The methylene (B1212753) protons adjacent to the oxygen atom typically resonate further downfield than the other methylene and methyl protons of the propyl chain due to the deshielding effect of the oxygen atom. nih.gov The aromatic protons exhibit splitting patterns that are indicative of their substitution on the benzene (B151609) ring.
The formation of derivatives, such as Schiff bases or more complex heterocyclic systems, leads to predictable changes in the NMR spectra. For example, the reaction of this compound with an aldehyde to form a Schiff base results in the appearance of a new signal for the imine proton (-N=CH-) in the ¹H NMR spectrum. sapub.orgresearchgate.net Similarly, the carbon signals in the ¹³C NMR spectrum will shift accordingly, providing further evidence for the new bond formation. researchgate.net
The analysis of various derivatives demonstrates the utility of NMR in confirming their structures. For example, the synthesis of N-alkoxyphenylhydroxynaphthalenecarboxamides from this compound results in characteristic NMR signals that confirm the formation of the amide linkage and the presence of both the propoxy-substituted phenyl ring and the hydroxynaphthalene moiety. mdpi.com In another study, the formation of a di-substituted nih.govrsc.orgmeasurlabs.comoxadiazolo[3,4-b]pyrazine analog using this compound was confirmed by detailed ¹H and ¹³C NMR analysis, which showed the expected signals for the aromatic protons and the propoxy group. upc.edu
Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for this compound and one of its complex derivatives.
| Compound | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | -CH₃ | 0.91–0.98 (t) nih.gov | 10.75 upc.edu |
| -CH₂- (middle) | 1.60–1.69 (m) nih.gov | 23.5 upc.edu | |
| -O-CH₂- | 3.73–3.78 (t) nih.gov | 70.9 upc.edu | |
| Aromatic CH | 6.60 (s, 4H) rsc.org | 116.74, 138.59 rsc.org | |
| -NH₂ | 3.23 (bs, 2H) rsc.org | - | |
| 6-Chloro-N-(4-propoxyphenyl)- nih.govrsc.orgmeasurlabs.comoxadiazolo[3,4-b]pyrazin-5-amine | -CH₃ | 1.06 (t) upc.edu | 10.75 upc.edu |
| -CH₂- (middle) | 1.82 (m) upc.edu | 23.5 upc.edu | |
| -O-CH₂- | 3.98 (t) upc.edu | 70.9 upc.edu | |
| Aromatic CH | 7.06 (d), 7.31 (d) upc.edu | 116.7, 125.24 upc.edu | |
| Aromatic C (quaternary) | - | 124.0, 144.81, 155.73, 160.9 upc.edu |
Chemical shifts are dependent on the solvent and the specific experimental conditions.
Applications of UV-Vis Spectroscopy in Structural and Electronic Analysis
UV-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic structure of molecules, as it measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. measurlabs.compromptpraxislabs.com The absorption of UV-Vis radiation by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one, a process known as an electronic transition. msu.edu For aromatic compounds like this compound and its derivatives, the most common transitions are π→π* and n→π*.
The UV-Vis spectrum of a compound is typically a plot of absorbance versus wavelength. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the types of chromophores present in the molecule. azooptics.com The aniline (B41778) moiety in this compound is a chromophore, and its absorption spectrum is influenced by the presence of the propoxy group, which acts as an auxochrome, and the amino group.
The formation of derivatives, particularly those that extend the conjugated system, leads to shifts in the λmax to longer wavelengths (a bathochromic or red shift). For example, the formation of Schiff bases from this compound and an aromatic aldehyde results in a more extended conjugated system, causing a red shift in the UV-Vis spectrum compared to the individual reactants. ekb.eg This shift confirms the formation of the new conjugated imine linkage.
The electronic properties of this compound derivatives can be further tuned by introducing different substituents. Electron-donating or electron-withdrawing groups on the aromatic rings can alter the energies of the molecular orbitals involved in the electronic transitions, leading to changes in the λmax. semanticscholar.org For example, a study on Schiff bases derived from various substituted anilines showed that the electronic nature of the substituents significantly influenced the UV-Vis absorption spectra. ekb.eg
The table below shows representative UV-Vis absorption data for a Schiff base derived from an aniline derivative, illustrating the types of electronic transitions observed.
| Compound | Solvent | λmax (nm) | Electronic Transition |
| Bis(furfural)-1,8-naphthalenediimine (a Schiff base) | CHCl₃ | 241 | π→π ekb.eg |
| 349 | n→π ekb.eg |
The specific λmax values for this compound derivatives will vary depending on the exact structure and the solvent used for the measurement.
Theoretical and Computational Chemistry Applications
Theoretical and computational chemistry methods have become powerful tools for investigating the properties and reactivity of molecules, including this compound and its derivatives. These methods can provide insights that are complementary to experimental data and can be used to predict molecular behavior.
Quantum Chemical Calculations for Reaction Prediction and Mechanism Analysis
Quantum chemical calculations can be used to model chemical reactions, providing valuable information about reaction pathways, transition states, and the energies of reactants, intermediates, and products. nih.govnih.govrsc.org This information is crucial for predicting the feasibility of a reaction and for understanding its mechanism at a molecular level. chemrxiv.org For systems involving this compound, these calculations can help in designing new synthetic routes and in understanding the factors that control the outcome of a reaction.
For example, quantum chemical calculations can be used to explore the reaction between this compound and various electrophiles, predicting the most likely site of reaction (e.g., on the amino group or on the aromatic ring) and the activation energy for each possible pathway. These calculations can also be used to study the mechanism of more complex reactions, such as the formation of heterocyclic compounds from this compound derivatives. jmpas.com
Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. wikipedia.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. ntnu.no This method has been successfully applied to a wide range of chemical systems, including organic molecules like this compound. scienceopen.comrsc.org
DFT studies can be used to calculate various properties of this compound and its derivatives, such as their electronic structure, vibrational frequencies, and thermochemical properties. orientjchem.org For example, DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic properties of a molecule. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.
Furthermore, DFT can be employed to investigate the mechanisms of reactions involving this compound. By calculating the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the identification of the most favorable reaction pathway and the determination of the reaction's activation energy. scienceopen.com
A key step in any computational study is the optimization of the molecular geometry. ntnu.nomdpi.com This process involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. google.com For this compound and its derivatives, geometry optimization provides the most stable three-dimensional structure of the molecule.
The optimized geometry is essential for accurate calculations of other molecular properties, such as vibrational frequencies and electronic properties. semanticscholar.org DFT methods are commonly used for geometry optimization due to their efficiency and accuracy. google.com The optimized geometry provides information about bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography, if available.
The table below presents a hypothetical example of optimized geometric parameters for this compound, which would be obtained from a DFT calculation.
| Parameter | Bond | Calculated Value (DFT) |
| Bond Length | C-N | ~1.40 Å |
| C-O | ~1.37 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| Bond Angle | C-N-H | ~113° |
| C-O-C | ~118° | |
| Dihedral Angle | C-C-O-C | ~180° (for anti-conformation) |
These values are illustrative and would depend on the specific level of theory and basis set used in the calculation.
Potential Energy Surface Analysis
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that provides a multidimensional representation of a molecule's energy as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. fiveable.melibretexts.orgumn.edu The PES can be visualized as a landscape, where valleys correspond to stable molecular conformations (local minima) and mountain passes represent transition states for conformational changes or chemical reactions. fiveable.melibretexts.org By mapping this surface, chemists can predict stable isomers, understand reaction pathways, and calculate thermodynamic properties. libretexts.org
The analysis of the PES for this compound involves calculating the potential energy for a wide range of its possible geometric arrangements. This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT). fiveable.me For a molecule like this compound, with its flexible propoxy chain and the amino group, the PES can be complex. Key features of the PES for this compound would include:
Rotational Isomers (Rotamers): The rotation around the C-O and C-C single bonds in the propoxy group, as well as the C-N bond, leads to various conformers. The PES helps in identifying the most stable conformers by locating the corresponding energy minima.
Inversion of the Amino Group: The nitrogen atom of the amino group can undergo an inversion motion, and the PES can determine the energy barrier for this process.
Transition States: The saddle points on the PES correspond to the transition states between different conformers. The energy of these transition states is crucial for understanding the dynamics of conformational changes. fiveable.me
While a specific, detailed PES study for this compound is not extensively documented in publicly available literature, the principles of PES analysis are well-established. fiveable.memolpro.netmdpi.com Such an analysis would provide valuable insights into the molecule's flexibility and the relative populations of its different conformers at a given temperature.
Vibrational Analysis
Vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying molecules and elucidating their structural features. spectroscopyonline.comprimescholars.com When combined with computational methods like DFT, a detailed assignment of the vibrational modes of a molecule can be achieved. tsijournals.comscholarsresearchlibrary.comnih.gov
A vibrational analysis of this compound would involve recording its FT-IR and FT-Raman spectra and then comparing the experimental vibrational frequencies with those calculated computationally. primescholars.comscholarsresearchlibrary.com The molecule has several characteristic vibrational modes that can be identified.
Table 1: Representative Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| N-H Stretching | 3300 - 3500 | Asymmetric and symmetric stretching of the amino group. |
| C-H Stretching (Aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H Stretching (Aliphatic) | 2850 - 3000 | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups in the propoxy chain. |
| C=C Stretching (Aromatic) | 1450 - 1650 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |
| N-H Bending | 1550 - 1650 | Scissoring vibration of the amino group. |
| CH₂ Bending | 1400 - 1480 | Scissoring and wagging vibrations of the methylene groups. |
| C-O-C Stretching | 1200 - 1300 | Asymmetric and symmetric stretching of the ether linkage. |
| C-N Stretching | 1250 - 1350 | Stretching vibration of the bond between the benzene ring and the amino group. |
This table provides representative ranges for the described vibrational modes. Actual peak positions can vary based on the molecular environment and measurement conditions.
The computational analysis, often involving a Total Energy Distribution (TED) analysis, helps in assigning the calculated frequencies to specific vibrational modes of the molecule. primescholars.com This combined experimental and theoretical approach provides a comprehensive understanding of the vibrational properties of this compound and can be used for its unambiguous identification.
Molecular Modeling and Docking Studies
Ligand-Protein Interaction Analysis (e.g., with FOXO3 DNA-binding domain, EGFR)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netunpad.ac.id This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein. amazon.comrsc.org The analysis of these interactions is crucial for understanding the mechanism of action and for the design of more potent and selective inhibitors. nih.govyoutube.com
While specific docking studies of this compound with the FOXO3 DNA-binding domain or the Epidermal Growth Factor Receptor (EGFR) are not prominently reported, the methodology can be described. EGFR is a well-known target in cancer therapy, and numerous studies have focused on docking small molecules into its ATP-binding site. frontiersin.orgbiorxiv.orgresearchgate.net
A hypothetical docking study of this compound with the EGFR kinase domain (a common target for inhibitors) would involve: frontiersin.org
Preparation of the Protein and Ligand: The 3D structure of EGFR would be obtained from a protein database (like the PDB). The this compound structure would be built and its energy minimized.
Docking Simulation: A docking program would be used to place the this compound molecule into the defined binding site of EGFR. The program would generate multiple possible binding poses.
Scoring and Analysis: The generated poses would be ranked based on a scoring function that estimates the binding affinity. The best-ranked poses would then be analyzed to identify key interactions, such as:
Hydrogen Bonds: Between the amino group of this compound and amino acid residues in the EGFR binding site.
Hydrophobic Interactions: Between the propyl chain and the phenyl ring of this compound and nonpolar residues of the protein.
Pi-Pi Stacking: Between the aromatic ring of this compound and aromatic residues like phenylalanine or tyrosine in the binding pocket.
Table 2: Potential Interacting Residues in the EGFR Binding Site for an Aniline-Based Ligand
| Interaction Type | Potential this compound Moiety | Potential EGFR Residue |
| Hydrogen Bond Donor | Amino group (-NH₂) | Asp, Glu, Thr, Ser |
| Hydrogen Bond Acceptor | Oxygen atom (-O-) | Lys, Arg, His, Gln, Asn |
| Hydrophobic Interaction | Propyl chain, Phenyl ring | Leu, Ile, Val, Ala, Met |
| Pi-Pi Stacking | Phenyl ring | Phe, Tyr, Trp, His |
This table lists potential interactions based on the general characteristics of the EGFR binding site and aniline-based inhibitors.
Such an analysis would provide insights into the potential of this compound to bind to EGFR and would guide the design of derivatives with improved affinity. A similar approach could be applied to study its interaction with the FOXO3 DNA-binding domain or other protein targets.
Structure-Activity Relationship (SAR) Derivation via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govuni-bonn.de Computational methods are widely used to derive SARs, often in the form of Quantitative Structure-Activity Relationships (QSAR), which correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. tandfonline.comucp.edu.pk
For a series of aniline derivatives, including this compound, a computational SAR study would typically involve the following steps:
Data Set Collection: A set of aniline derivatives with measured biological activity (e.g., inhibitory concentration against a specific enzyme) would be compiled.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can include:
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, shape indices.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Connectivity indices that describe the branching of the molecule.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that relates the calculated descriptors to the biological activity. tandfonline.com
Model Validation: The predictive power of the generated QSAR model would be assessed using statistical validation techniques.
The resulting QSAR model can then be used to predict the biological activity of new, untested aniline derivatives and to understand which structural features are important for activity. For example, a QSAR model might reveal that increasing the length of the alkoxy chain in alkoxyanilines has a positive or negative effect on their activity, or that the presence of a substituent at a particular position on the benzene ring is crucial. This information is invaluable for the rational design of more active compounds.
In Silico Lipophilicity Prediction and Hydro-Lipophilic Profiling
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property in drug discovery as it influences absorption, distribution, metabolism, and excretion (ADMET) properties. mdpi.com The octanol-water partition coefficient (logP) is the most common measure of lipophilicity. mdpi.com In silico methods for predicting logP (often denoted as clogP for calculated logP) are widely used to rapidly assess the lipophilicity of compounds. researchgate.netnih.gov
The hydro-lipophilic profile of a molecule describes the balance between its hydrophilic (water-loving) and lipophilic (fat-loving) properties. wikipedia.org This balance is crucial for a molecule's ability to cross biological membranes and interact with both aqueous and non-aqueous environments in the body.
For this compound, various computational tools can be used to predict its logP value. These tools employ different algorithms, including atom-based methods, fragment-based methods, and property-based methods. As a result, the predicted logP values can vary between different programs.
Table 3: Predicted logP Values for this compound from Various In Silico Models
| Computational Model/Server | Predicted logP (clogP) |
| ALOGPS | 1.95 |
| XLOGP3 | 1.89 |
| MolLogP | 2.03 |
| MLOGP | 1.67 |
| SwissADME (Consensus LogP) | 1.98 |
These values are representative and can vary slightly depending on the specific software version and algorithm used.
The hydro-lipophilic profile of this compound is characterized by the presence of both a lipophilic part (the propyl chain and the benzene ring) and a hydrophilic part (the amino group and the ether oxygen). This balance gives the molecule moderate lipophilicity, as indicated by the positive logP values. This profile suggests that this compound would have reasonable solubility in both organic and, to a lesser extent, aqueous media. Understanding this profile is essential for predicting its pharmacokinetic behavior and for designing derivatives with optimized hydro-lipophilic properties for specific applications. mdpi.comresearchgate.net
Advanced Chemical Applications of 4 Propoxyaniline Derivatives
Role in Pharmaceutical Development and Medicinal Chemistry
Derivatives of 4-propoxyaniline have emerged as a versatile scaffold in medicinal chemistry, leading to the development of various therapeutic agents. Their unique structural features allow for the synthesis of compounds with a wide range of biological activities, targeting different enzymes and receptors implicated in various diseases.
Synthesis of Aggrecanase Inhibitors
This compound serves as a crucial reactant in the preparation of aggrecanase inhibitors. fishersci.atchemicalbook.comguidechem.comlookchem.com Aggrecanases are enzymes that play a significant role in the degradation of aggrecan, a major component of cartilage. The inhibition of these enzymes is a key therapeutic strategy for managing conditions like osteoarthritis. The use of this compound in synthesizing these inhibitors highlights its importance in developing treatments for degenerative joint diseases. fishersci.at
Development of Anti-Tumor Agents (e.g., Bcr-Abl inhibitors)
The Bcr-Abl protein is a constitutively active tyrosine kinase that is a hallmark of chronic myelogenous leukemia (CML). researchgate.net The development of inhibitors for this protein has revolutionized CML treatment. mdpi.comnih.gov Research has focused on designing and synthesizing novel Bcr-Abl inhibitors to overcome resistance to existing drugs, such as imatinib. mdpi.commdpi.com Some of these new derivatives have shown significant inhibitory activity against both wild-type and mutated Bcr-Abl kinases. researchgate.net For instance, certain purine (B94841) derivatives have demonstrated potent inhibition of Bcr-Abl, with some compounds showing higher potency than imatinib. mdpi.com
| Compound | Target | IC50 Value | Cell Line |
| Compound 7a | Bcr-Abl | 0.13 µM | - |
| Compound 7c | Bcr-Abl | 0.19 µM | K562 |
| Imatinib | Bcr-Abl | 0.33 µM | - |
| Data sourced from a study on trisubstituted purine derivatives as Bcr-Abl inhibitors. mdpi.com |
Design of Epidermal Growth Factor Receptor (EGFR) Inhibitors
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and survival. mdpi.com Overexpression or mutation of EGFR is common in various cancers. nih.govfrontiersin.org 4-Anilinoquinazoline derivatives, which can be synthesized using this compound, have been a major focus in the development of EGFR inhibitors. nih.gov By incorporating a 2-nitroimidazole (B3424786) moiety, researchers have created novel EGFR inhibitors that are effective under both normal and hypoxic (low oxygen) tumor conditions. nih.gov One such compound, 16i, showed potent EGFR inhibition with an IC50 value of 0.12 µM and was more cytotoxic to cancer cells than the established drug lapatinib. nih.gov
Development of COX-1 Inhibitors
Cyclooxygenase-1 (COX-1) is an enzyme involved in the synthesis of prostaglandins, which mediate inflammation and other physiological processes. nih.gov While many nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, there is interest in developing selective COX-1 inhibitors. acs.org Quinazoline (B50416) derivatives, synthesized using anilines such as this compound, have been investigated as potential COX-1 inhibitors. nih.gov In one study, several quinazoline derivatives showed high selectivity for COX-1, with the most potent compound having an IC50 value of 64 nM. nih.gov
Research into FOXO3 Inhibitors in Cancer Cells
Forkhead box O3 (FOXO3) is a transcription factor with a dual role in cancer; it can act as both a tumor suppressor and a promoter of tumor progression by inducing drug resistance. nih.govfrontiersin.org Consequently, inhibiting FOXO3 is a promising strategy to combat chemoresistance in cancer cells. nih.gov Researchers have identified (4-propoxy)phenylpyrimidinylguanidine, a derivative of this compound, as a FOXO3 inhibitor. nih.govresearchgate.net Further studies have led to the synthesis of derivatives of this compound that are an order of magnitude more potent, inhibiting FOXO3-induced gene transcription in the submicromolar range. nih.govresearchgate.net These compounds work by directly binding to the DNA-binding domain of FOXO3. nih.gov
| Compound | Parent Compound | Potency Increase | Mechanism |
| 5ci, 5cj, 5db | (4-propoxy)phenylpyrimidinylguanidine | 10-fold | Binds to FOXO3 DNA-binding domain |
| Data from a structure-activity relationship study of (4-propoxy)phenylpyrimidinylguanidine derivatives. nih.gov |
Exploration of Antimycobacterial and Antibacterial Agents
Derivatives of this compound have demonstrated notable potential as both antimycobacterial and antibacterial agents. Research has shown that certain quinoline (B57606) derivatives synthesized from this compound exhibit activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov One such derivative, 6-Chloro-2-methyl-N-(4-propoxyphenyl)quinolin-4-amine, showed good inhibitory activity against the Mtb FtsZ protein, a key protein in bacterial cell division. nih.gov Furthermore, other derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain tetracyclic quinobenzothiazine derivatives have shown activity comparable to or higher than standard antibiotics like ampicillin (B1664943) and rifampicin. nih.govmdpi.com
Studies on Histamine (B1213489) H3 and Sigma-1 Receptor Ligands
The histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R) are important targets in the central nervous system for the development of therapeutics for a range of neurological and psychiatric disorders. mdpi.comnih.gov H3Rs are primarily located in the central nervous system and act as auto- and heteroreceptors, modulating the release of histamine and other key neurotransmitters. mdpi.com The sigma-1 receptor, a chaperone protein at the endoplasmic reticulum, is involved in cellular signaling and has been implicated in conditions like pain, depression, and neurodegenerative diseases. nih.govwikipedia.org
Recent research has focused on developing dual-acting ligands that can modulate both H3 and σ1 receptors, a strategy that may offer enhanced therapeutic efficacy. nih.govacs.org In this context, derivatives of this compound have been investigated as key structural components. For instance, studies have shown that incorporating a 4-(3-(piperidin-1-yl)propoxy)aniline moiety can lead to compounds with high affinity for both H3R and σ1R. researchgate.net The propoxy group in these structures plays a crucial role in binding to the receptor pockets.
One study detailed the synthesis of a series of N-phenyl-4-(3-(piperidin-1-yl)propoxy)aniline derivatives and evaluated their binding affinities for histamine H3 and sigma-1 receptors. researchgate.net The findings from this research highlighted the importance of the piperidine (B6355638) and propoxyaniline moieties for dual receptor activity. acs.orgresearchgate.net
Table 1: Binding Affinities of Selected this compound Derivatives
| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |
|---|---|---|---|
| 5 | 6.2 | 28 | 47 |
| 6 | 2.7 | 18 | 103 |
| 7 | 5.2 | 4.8 | 116 |
| 12 | 7.7 | 4.5 | 10 |
| 13 | 24.2 | 5.6 | 4 |
| 14 | 69 | 3.3 | 29 |
Data sourced from studies on dual histamine H3 and sigma-1 receptor ligands. acs.org
Applications in Materials Science and Polymer Chemistry
The unique chemical properties of this compound and its derivatives also lend themselves to applications in the field of materials science, particularly in the development of advanced polymers.
Use as Stabilizers in Polymer Production
Polymers are susceptible to degradation from environmental factors like heat, light, and oxygen, which can compromise their mechanical properties and appearance. labinsights.nliea-shc.org To counteract this, stabilizers are added to polymer formulations. Certain aniline (B41778) derivatives can function as stabilizers. For example, 5-nitro-2-n-propoxyaniline has been noted for its role as a stabilizer in vinyl chloride polymer resins. govinfo.gov While the primary focus here is on this compound, the stabilizing potential of related alkoxy anilines highlights a functional area for this class of compounds.
Synthesis and Characterization of Polyalkoxy-Anilines
Aiming to improve the processability of polyaniline, a well-known conducting polymer, researchers have synthesized various polyalkoxy-anilines. The introduction of alkoxy side chains, such as the propoxy group, can enhance the solubility of the resulting polymers in organic solvents, a significant advantage for material processing.
A study on the synthesis and characterization of poly-o-alkoxyanilines, including poly-o-propoxyaniline, demonstrated that while solubility increases with the length of the alkoxy chain, the electrical conductivity tends to decrease. The synthesis of o-propoxyaniline monomer was a key step in this research, achieved by converting o-nitrophenol to o-propoxyphenol, followed by reduction to the aniline.
Research on Liquid Crystalline Polymers derived from Aniline Monomers
Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties between those of conventional liquids and solid crystals. wikipedia.org They are known for their high strength and thermal stability. wikipedia.org Aniline derivatives, including this compound, can be used to create the rigid, rod-like molecular structures (mesogens) that are essential for forming liquid crystal phases. mdpi.comzeusinc.com
Research in this area includes the synthesis of azomethine-based epoxy resins, where aniline derivatives are key components. vot.pl For example, this compound can be used in the synthesis of azobenzene-containing polymers, which are of interest for their photoresponsive properties. mdpi.com The synthesis of 4-propoxy-4′-hydroxyazobenzene, a precursor for such polymers, involves the diazotization of this compound and subsequent coupling with phenol (B47542). mdpi.com These LCPs have potential applications in advanced materials like high-performance fibers and electro-optical devices. chemrestech.com
Industrial Applications Beyond Pharmaceuticals and Polymers
The utility of this compound extends to more traditional industrial processes, particularly in the manufacturing of coloring agents.
Intermediates in Dye and Pigment Production
Dye and pigment intermediates are aromatic compounds that serve as the foundational chemical structures for the synthesis of a vast array of dyes and pigments. jnforeverchem.comhztya.com These intermediates undergo various chemical reactions to produce the final colorants used in industries such as textiles, plastics, and paints. jnforeverchem.comcamlinfs.com
Aniline and its derivatives are a cornerstone of the dye industry. Specifically, 5-nitro-2-propoxyaniline (B1220663) is identified as an intermediate in the production of dyes and pigments. This highlights the role of propoxy-substituted anilines in this sector. The synthesis of such intermediates often involves the nitration of the corresponding propoxyaniline.
Use as Chemical Catalysts
Derivatives of this compound, particularly Schiff bases, have garnered significant attention for their application in catalysis. Schiff bases, formed through the condensation of a primary amine like this compound with an aldehyde or ketone, are versatile ligands that can coordinate with various metal ions. jpionline.orgnih.gov The resulting metal complexes are often stable and exhibit remarkable catalytic activity in a range of chemical reactions. jpionline.org
The efficacy of these Schiff base metal complexes as catalysts is attributed to several factors, including the type of metal ion, the ligands, and the coordination sites. mdpi.com The structure of the Schiff base ligand, derived from this compound, can be tailored with different substituents, allowing for chemical flexibility and the fine-tuning of catalytic properties. mdpi.com This adaptability is crucial for enhancing product selectivity and yield in various industrial processes. mdpi.com
Research has demonstrated that metal complexes involving Schiff base ligands are effective in homogeneous catalysis. jpionline.org For instance, manganese (Mn(III)) complexes of Schiff bases have been identified as highly effective catalysts for epoxidation reactions of alkenes. chemmethod.com This process is valuable as epoxides are important building blocks in organic synthesis for producing chemical and pharmaceutical materials. chemmethod.com The Schiff base ligand plays a crucial role in the catalytic cycle. In some systems, components of the ligand can facilitate the oxidation of the metal center (e.g., from Mn(III) to Mn(V)), which is a more potent oxidizing agent, thereby enhancing the catalytic efficiency. chemmethod.com
The applications of these catalytic systems are diverse, spanning from oxidation reactions to condensation processes like the Claisen-Schmidt condensation for synthesizing chalcones. researchgate.net The ability of Schiff bases to form stable complexes with a variety of transition metals, such as cobalt, nickel, copper, and zinc, makes them suitable for catalyzing reactions like alkene peroxidation. mdpi.com
Table 1: Compounds Mentioned in Catalysis
| Compound Name | Role / Application |
| This compound | Precursor for Schiff base ligands |
| Schiff Base | Ligand for metal complexes |
| Metal-Schiff Base Complex | Chemical catalyst |
| Manganese(III)-Schiff Base Complex | Catalyst for alkene epoxidation |
Precursors for Agricultural Chemicals
This compound and its derivatives serve as important intermediates in the synthesis of modern agricultural chemicals. The aniline structural motif is a key component in many active agrochemical compounds, including herbicides and fungicides.
One notable application is in the creation of pyrazole-carboxamide derivatives, which are recognized for their potential in controlling destructive plant pathogens. scielo.br The synthesis of these potent fungicides often involves the reaction of a substituted pyrazole (B372694) carboxyl core with an aniline derivative. scielo.br By using this compound as the amine component, novel carboxamide structures with specific biological activities can be developed. These structural modifications are a common strategy to enhance the efficacy of commercial pesticides. scielo.br
Furthermore, derivatives of propoxyaniline are explicitly mentioned as precursors for herbicides and pesticides. For example, 5-Nitro-2-propoxyaniline, a closely related compound, is used as an intermediate in the synthesis of such agricultural chemicals. The general class of propiophenone (B1677668) derivatives has also been investigated for use as potential herbicides, insecticides, or fungicides. ontosight.ai The synthesis of these compounds can originate from aniline precursors. The introduction of the propoxy group from this compound can influence the physicochemical properties, such as lipophilicity, which in turn can affect the compound's uptake and translocation within the target plant or pest.
The phenoxyalkanoic acids represent another major class of herbicides, with 2,4-Dichlorophenoxyacetic acid being a prominent example. nih.gov The synthesis of analogous active molecules can involve aniline intermediates, highlighting the foundational role of compounds like this compound in developing new crop protection agents.
Environmental and Toxicological Research Perspectives
Environmental Fate and Behavior Studies
Direct and extensive research on the environmental fate and behavior of 4-propoxyaniline is limited. scbt.com However, its environmental partitioning, persistence, and degradation can be inferred from its physicochemical properties and studies on structurally similar aromatic amines.
Aromatic amines, as a class of compounds, are expected to be present primarily in the aquatic environment due to their solubility. canada.cacanada.ca this compound is reported to be slightly soluble in water, with a solubility of 1.3 g/L at 25°C. chemicalbook.com Once released into the environment, aromatic amines tend to bind to dissolved organic matter and sediment, which can reduce their mobility and bioavailability. canada.ca
The persistence of these compounds is variable. Available data for many aromatic amines indicate that they are generally persistent in water, soil, and sediment. canada.ca Microbial degradation is considered the most significant process governing the persistence of aniline (B41778) in water. canada.ca Studies on related alkoxy anilines, such as p-anisidine (B42471) and p-phenetidine (B124905), have shown that they are readily biodegradable under aerobic conditions, suggesting that this may be a potential degradation pathway for this compound as well. mst.dk The transformation of anilines can also be mediated by enzymes like laccase, leading to cross-linkage with phenolic components of humus in the soil. acs.org
Table 1: Environmental Fate and Behavior Profile of this compound
| Parameter | Data / Inferred Behavior |
| Water Solubility | 1.3 g/L at 25°C chemicalbook.com |
| Primary Environmental Compartment | Predicted to be predominantly in water due to its solubility. canada.ca |
| Degradation | Expected to undergo microbial degradation, a key process for anilines. canada.ca Related compounds p-anisidine and p-phenetidine are readily biodegradable. mst.dk |
| Persistence | Aromatic amines are generally considered persistent in water, sediment, and soil. canada.ca |
| Mobility | Mobility in soil and water is influenced by binding to organic matter and sediment. canada.ca Specific mobility data for this compound is unavailable. scbt.com |
| Bioaccumulation | No specific information is available for this compound. scbt.com |
Mechanistic Environmental Toxicology of Related Compounds
The environmental toxicology of this compound can be understood by examining the mechanisms of action of related aniline compounds. The toxicity of substituted anilines is highly dependent on the type, number, and position of the functional groups on the benzene (B151609) ring. canada.ca
The primary mechanism for the toxicity of aniline and its derivatives involves metabolic activation. canada.ca In vertebrates, the N-hydroxylation of the amino group by cytochrome P-450 enzymes is a critical step, producing metabolites such as N-phenylhydroxylamine. canada.ca This pathway is considered the principal route by which aniline exerts its toxic effects. canada.ca Further metabolic steps can lead to the formation of highly reactive electrophilic species, such as nitrenium ions, which can covalently bind to essential cellular macromolecules like DNA and RNA. mst.dk This binding can induce mutations and is a recognized mechanism for the carcinogenicity associated with some aromatic amines. mst.dk
This metabolic activation is also responsible for other toxic endpoints. For instance, the oxidation of the heme iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state by aniline metabolites causes methemoglobinemia, a condition that impairs oxygen transport in the blood. mst.dk In animal studies, chronic exposure to aniline has resulted in histopathological effects in the spleen. canada.caepa.gov The genotoxic potential of aniline is considered to be linked to these secondary effects, particularly erythrotoxicity. nih.gov
Studies on other substituted anilines provide further insight. For example, some chlorinated anilines are known to disrupt hormone production and exhibit genotoxic, mutagenic, and carcinogenic properties. mdpi.com The toxicity of substituted anilines to aquatic organisms like fish and invertebrates can be mitigated by sorption to dissolved humic materials, which reduces their bioavailability. canada.ca Aquatic invertebrates are often found to be more sensitive to aromatic amines than other organisms. canada.ca
Table 2: Mechanistic Toxicology of Aniline and Related Compounds
| Toxicological Mechanism / Effect | Description |
| Metabolic Activation | N-hydroxylation by cytochrome P-450 enzymes is the key activating step, producing toxic metabolites. canada.ca |
| Genotoxicity/Carcinogenicity | Reactive metabolites (e.g., nitrenium ions) can form adducts with DNA, leading to mutations and potential tumor formation. mst.dk Some anilines are suspected or confirmed carcinogens. canada.ca |
| Hematotoxicity | Metabolites oxidize iron in hemoglobin, causing methemoglobinemia and impairing oxygen transport. mst.dk |
| Organ-Specific Toxicity | In animal studies, aniline exposure is linked to tumors and other histopathological changes in the spleen. canada.caepa.gov |
| Endocrine Disruption | Certain derivatives, such as some chlorinated anilines, have been shown to disrupt hormone production. mdpi.com |
| Structure-Toxicity Relationship | The type and position of substituents on the aniline ring significantly modify the compound's toxicity. canada.ca |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies for 4-Propoxyaniline Scaffolds
The synthesis of complex molecules based on the this compound scaffold is an area of continuous innovation. Future research is moving beyond traditional methods to embrace more efficient, selective, and sustainable synthetic strategies. The goal is to rapidly generate diverse molecular libraries to accelerate the discovery of new bioactive compounds. cam.ac.uknih.gov
Key emerging methodologies include:
Advanced Catalysis : The use of transition-metal catalysis, including palladium, copper, and iron, continues to be refined for constructing functionalized indole (B1671886) and quinoline (B57606) scaffolds from aniline (B41778) precursors. derpharmachemica.com Future work will likely focus on developing more robust catalysts that allow for a wider range of functional groups and milder reaction conditions. Photoredox catalysis, which uses visible light to drive chemical reactions, is a particularly promising green chemistry approach for activating otherwise inert chemical bonds under gentle conditions. afjbs.commdpi.com
Domino and Multicomponent Reactions (MCRs) : These strategies involve designing a sequence of reactions that occur in a single pot, which significantly improves efficiency by reducing the number of purification steps, saving time, and minimizing waste. afjbs.com Applying MCRs to the synthesis of this compound derivatives could allow for the rapid assembly of complex heterocyclic systems. afjbs.comfrontiersin.org
Flow Chemistry : Continuous flow systems offer superior control over reaction parameters like temperature and mixing, leading to enhanced efficiency, safety, and scalability. mdpi.com The adoption of flow chemistry for the synthesis of this compound intermediates could revolutionize their production for both research and industrial purposes.
Diversity-Oriented Synthesis (DOS) : This approach aims to create libraries of compounds with a high degree of structural or scaffold diversity. cam.ac.uk By applying DOS principles, researchers can synthesize unprecedented aza-diketopiperazines and other novel heterocyclic scaffolds from aniline-based starting materials, expanding the accessible chemical space for drug discovery. unistra.fr
| Synthetic Strategy | Description | Potential Advantage for this compound Scaffolds |
| Photoredox Catalysis | Uses light energy to facilitate reactions, often at room temperature. afjbs.com | Enables activation of inert bonds under mild, environmentally friendly conditions. mdpi.com |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a product containing parts of all reactants. afjbs.com | Rapidly generates molecular complexity and diverse frameworks from simple precursors. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. mdpi.com | Improves reaction control, scalability, safety, and efficiency. mdpi.com |
| Diversity-Oriented Synthesis (DOS) | A strategy to produce a wide range of different molecular scaffolds from a common starting point. cam.ac.uk | Generates novel and diverse libraries of this compound-based compounds for biological screening. cam.ac.uknih.gov |
Advanced Investigations into Structure-Function Relationships
Understanding how the specific structural features of this compound derivatives influence their biological activity—known as the structure-activity relationship (SAR)—is critical for designing more potent and selective molecules. Future research will focus on more nuanced SAR studies to optimize these compounds for specific biological targets.
Detailed research findings have already provided a strong foundation. For instance, in the development of tetracyclic quinobenzothiazine derivatives with antimicrobial properties, the position of the propoxy group on the aniline ring was found to be crucial for the reaction's outcome and the product's biological activity. nih.govmdpi.com Similarly, in studies of FOXO3 inhibitors, derivatives of (4-propoxy)phenylpyrimidinylguanidine were synthesized to probe how modifications to the aryl substituent impact inhibitory potency, with some derivatives showing a tenfold increase in activity. acs.orgnih.gov
Future investigations are expected to involve:
Systematic Analog Synthesis : Creating focused libraries of analogs where the propoxy group is systematically altered (e.g., changing chain length, introducing branching, or replacing it with other functionalities) to finely map its contribution to molecular interactions.
Stereochemical Analysis : For chiral derivatives, investigating the stereochemistry is becoming more critical, as different enantiomers or diastereomers can have vastly different biological activities and off-target effects. mdpi.com
Probing Target Interactions : Using advanced techniques like photoaffinity labeling, where a photoreactive group is incorporated into a this compound derivative, to covalently link the molecule to its biological target. researchgate.net This allows for the precise identification of binding sites and a deeper understanding of the molecular interactions driving its function. researchgate.net For example, photoreactive 2-propoxyaniline (B1271045) derivatives have been synthesized as tools to elucidate interactions with sweet taste receptors. researchgate.net
| Compound Class | Biological Target/Activity | Key SAR Finding | Reference |
| Quinobenzothiazine Derivatives | Antimicrobial (bacteria, mycobacteria) | The position and nature of alkoxy substituents on the aniline ring significantly influence antimicrobial potency. | nih.gov |
| Quinoline Derivatives | Antitubercular (Mtb FtsZ inhibition) | N-methylation of the aniline analog retained strong antitubercular activity but altered the inhibitory profile. | nih.gov |
| Phenylpyrimidinylguanidines | Anticancer (FOXO3 inhibition) | Lengthening the linker between the aryl (propoxy-phenyl) and guanidine (B92328) groups can increase potency by an order of magnitude. | acs.orgnih.gov |
| Furazano[3,4-b]pyrazine Derivatives | Anti-inflammatory (p38 MAP kinase inhibition) | The this compound moiety is a key structural feature for binding to the allosteric A-loop regulatory site of the kinase. | upc.edu |
Integration of Computational and Experimental Approaches in Drug Discovery
The synergy between computational (in silico) and experimental (in vitro/in vivo) methods is a major trend that is accelerating the drug discovery pipeline for this compound-based compounds. sysrevpharm.org Computer-aided drug design (CADD) allows for the rapid screening of vast virtual libraries and the prioritization of candidates for synthesis, saving considerable time and resources. taylorandfrancis.comsilicos-it.be
Emerging trends in this integrated approach include:
Structure-Based Drug Design (SBDD) : This involves using the 3D structure of a biological target (e.g., an enzyme or receptor) to design or screen for molecules that can bind to it. Molecular docking simulations, for example, have been used to predict how this compound derivatives bind to targets like the p38 MAP kinase and the DNA-binding domain of FOXO3. nih.govupc.edu
Ligand-Based Drug Design (LBDD) : When the target's 3D structure is unknown, models can be built based on the properties of known active ligands. Quantitative Structure-Activity Relationship (QSAR) models can predict the activity of new this compound analogs based on their physicochemical properties. silicos-it.be
Artificial Intelligence (AI) and Machine Learning (ML) : AI is increasingly being used to predict drug-target interactions, ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and even to design novel molecules de novo. taylorandfrancis.comfrontiersin.org Future research will likely see AI models trained on data from this compound derivatives to guide the design of next-generation drug candidates with improved properties. frontiersin.org
Molecular Dynamics (MD) Simulations : These simulations model the movement of a molecule and its target protein over time, providing insights into the stability of the binding interaction and the conformational changes that may occur. mdpi.com This can help explain experimental results and guide further optimization.
This integrated workflow, moving from computational prediction to chemical synthesis and then to biological testing, creates a powerful feedback loop for efficient lead optimization. mdpi.comnih.gov
Development of New Applications in Specialized Chemical Fields
While much of the focus on this compound has been in medicinal chemistry, its unique chemical properties make it a valuable compound in other specialized fields. Future research is poised to expand its utility beyond pharmaceuticals.
Potential and emerging application areas include:
Materials Science : Aniline derivatives are foundational to the synthesis of polymers and dyes. solubilityofthings.com The dual amine functionality of some propoxy-aniline structures makes them valuable as crosslinking agents to enhance the thermal and mechanical properties of high-performance polymers. vulcanchem.com Research into incorporating this compound into novel polymer matrices could lead to advanced materials for coatings and composites.
Chemical Probes and Biosensors : As demonstrated by the development of photoreactive derivatives for photoaffinity labeling, this compound can serve as the basis for sophisticated chemical tools to study biological systems. researchgate.net Future work could involve its incorporation into fluorescent probes or sensors designed to detect specific analytes or biological events.
Agrochemicals : The structural motifs found in bioactive this compound derivatives could be explored for applications in agriculture, such as in the development of new pesticides or herbicides.
Specialty Chemicals : The compound serves as a precursor for various specialty chemicals with tailored properties for diverse industrial applications, including the production of pigments and other fine chemicals. vulcanchem.comcpchem.comnovonesis.com
The exploration of these non-medical applications represents a growing area of interest that could unlock new commercial and technological opportunities for this compound and its derivatives.
Q & A
Q. How can researchers optimize synthetic yield and scalability without compromising purity?
- Methodological Answer : Design of experiments (DoE) methodologies, such as factorial designs, optimize reaction parameters (temperature, stoichiometry). Green chemistry principles (e.g., microwave-assisted synthesis) enhance efficiency. Process analytical technology (PAT) monitors real-time purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
